5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide
CAS No.: 2034525-52-3
Cat. No.: VC7719859
Molecular Formula: C13H21NO3S3
Molecular Weight: 335.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034525-52-3 |
|---|---|
| Molecular Formula | C13H21NO3S3 |
| Molecular Weight | 335.5 |
| IUPAC Name | 5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C13H21NO3S3/c1-2-11-3-4-13(19-11)20(15,16)14-7-10-18-12-5-8-17-9-6-12/h3-4,12,14H,2,5-10H2,1H3 |
| Standard InChI Key | IMTHUXSCHHOLEI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)NCCSC2CCOCC2 |
Introduction
1. Introduction to the Compound
5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a synthetic organic compound. Its structure suggests it belongs to the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide functional group (-SO₂NH₂). The compound also contains:
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A thiophene ring, which is a five-membered aromatic ring containing sulfur.
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A sulfanyl group (–S–) attached to an oxane (tetrahydropyran) ring.
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An ethyl substituent attached to the thiophene ring.
These structural features indicate potential applications in medicinal chemistry, particularly in drug development.
2. Structural Features and Classification
Key Structural Components:
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Thiophene Ring: A sulfur-containing heterocycle known for its aromaticity and stability.
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Sulfonamide Group: Known for biological activity, often used in antibacterial and anticancer drugs.
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Oxane Ring with Sulfanyl Linkage: The oxane ring (a six-membered ether) may confer unique solubility or biological interaction properties.
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Ethyl Substituent: A small alkyl group that can influence lipophilicity and binding interactions.
Classification:
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Heterocyclic Compound: Due to the thiophene ring.
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Organosulfur Compound: Because of the sulfonamide and sulfanyl groups.
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Potential Bioactive Molecule: Based on structural similarity to known pharmacophores.
3. Potential Applications
Based on structural analogs, compounds like this one may have applications in:
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Medicinal Chemistry:
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Antibacterial agents due to the sulfonamide group.
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Anticancer agents targeting specific enzymes or pathways.
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Material Science: Thiophene derivatives are often used in organic electronics or as conductive polymers.
4. Synthesis Considerations
The synthesis of such compounds typically involves:
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Functionalization of the thiophene ring to introduce the sulfonamide group.
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Coupling reactions to attach the oxane-sulfanyl moiety.
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Careful control of reaction conditions (e.g., pH, temperature) to ensure high yield and purity.
5. Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To verify the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups like sulfonamides and ethers.
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High-Performance Liquid Chromatography (HPLC): For purity assessment.
6. Hypothetical Data Table
| Property | Expected Value/Range |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₃S₂ |
| Molecular Weight | ~261 g/mol |
| Solubility | Likely soluble in polar solvents like DMSO or methanol |
| Melting Point | Variable, dependent on synthesis conditions |
| pKa (Sulfonamide Group) | ~9–10 |
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